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Introduction

ARV-766 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to
selectively target and degrade the androgen receptor (AR).[1][2] This mechanism offers a
promising therapeutic strategy for metastatic castration-resistant prostate cancer (nCRPC),
particularly in cases of resistance to existing AR-targeted therapies driven by AR mutations or
amplification.[3][4] This technical guide provides a detailed overview of the initial safety,
tolerability, and toxicity profile of ARV-766, drawing from preclinical studies and the first-in-
human Phase 1/2 clinical trial (NCT05067140).

Mechanism of Action

ARV-766 is a heterobifunctional molecule that simultaneously binds to the androgen receptor
and an E3 ubiquitin ligase.[5][6] This proximity induces the formation of a ternary complex,
leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[1][5]
This event-driven, catalytic process allows a single molecule of ARV-766 to trigger the
degradation of multiple AR proteins, effectively reducing AR levels in cancer cells and inhibiting
downstream signaling pathways that drive tumor growth.[1] ARV-766 has demonstrated the
ability to degrade both wild-type AR and clinically relevant AR ligand-binding domain (LBD)
mutants, including L702H, H875Y, and T878A.[7]
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Figure 1: Mechanism of Action of ARV-766.

Preclinical Safety and Toxicology

While detailed protocols from the preclinical toxicology studies are not publicly available,

reports from scientific presentations indicate that ARV-766 has undergone a comprehensive

preclinical evaluation.

In Vitro Studies

AR Degradation: In vitro studies have confirmed that ARV-766 potently degrades AR in
various prostate cancer cell lines, including VCaP.[3][4] A half-maximal degradation
concentration (DC50) of less than 1 nM has been reported in wild-type VCaP cells.[3][4]
Importantly, ARV-766 maintains its degradation activity against clinically relevant AR LBD
mutants, such as L702H, which is associated with resistance to some AR antagonists.[3][4]

In Vivo Studies
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o Xenograft Models: The efficacy and safety of ARV-766 have been evaluated in murine
xenograft models using human prostate cancer cell lines, specifically LNCaP and VCaP.[3][4]
In these models, orally administered ARV-766 demonstrated robust and dose-dependent
degradation of AR, with a maximum degradation (Dmax) of over 90% at efficacious doses.[3]
[4] This led to significant inhibition of tumor growth, including in an enzalutamide-insensitive,
non-castrated VCaP model.[3][4]

Clinical Safety and Tolerability: Phase 1/2 Trial
(NCT05067140)

The initial safety and toxicity profile of ARV-766 in humans has been established in a Phase 1/2
clinical trial involving men with mCRPC who had progressed on prior novel hormonal agent
therapy.[8]

Study Design

The study consists of a Phase 1 dose-escalation part and a Phase 2 cohort expansion part.[5]

e Phase 1 (Dose Escalation): This part of the study evaluated the safety and tolerability of
escalating doses of ARV-766 (ranging from 20 to 500 mg once daily) in patients who had
progressed on at least two prior systemic therapies, including at least one novel hormonal
agent.[9] The primary objectives were to determine the incidence of dose-limiting toxicities
(DLTs) and to identify the recommended Phase 2 dose.[9]

o Phase 2 (Cohort Expansion): This ongoing part evaluates the clinical activity and safety of
two selected doses of ARV-766 (100 mg and 300 mg once daily) in patients who have
received one to three prior novel hormonal agents and up to two prior chemotherapy
regimens.[5]
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Figure 2: Clinical Trial Workflow for ARV-766 (NCT05067140).
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Safety and Tolerability Findings

As of the data presented, ARV-766 has been generally well-tolerated by patients with mCRPC.
[91[10]

o Dose-Limiting Toxicities: In the Phase 1 dose-escalation portion of the study, no dose-limiting
toxicities were observed, and a maximum tolerated dose (MTD) was not reached.[10][11]

o Treatment-Emergent Adverse Events (TEAES): The majority of treatment-related adverse
events (TRAES) have been Grade 1 or 2.[11]

Table 1: Summary of Treatment-Related Adverse Events (TRAES) in 210% of Patients (Any
Grade)

Adverse Event Any Grade (%) Grade 3 (%) Grade 24 (%)
Fatigue 36 3 0

Nausea 19-20 1 0

Diarrhea 15 1 0

Alopecia 14 N/A 0

Increased Blood

Creatinine 1315 0 0

Decreased Appetite 11 0 0

Data compiled from multiple sources reporting on the Phase 1/2 trial.[9][10] Percentages for
some events show a small range based on different reports and data cutoff dates.

e Dose Modifications and Discontinuations: Treatment-emergent adverse events have led to
dose reductions in a small percentage of patients. Similarly, treatment discontinuation due to
TEAES has also been infrequent.

Table 2: Dose Modifications and Discontinuations due to TEAEs
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Event Percentage of Patients
Dose Reduction 7%
Treatment Discontinuation 8-10%

Data compiled from multiple sources reporting on the Phase 1/2 trial.[9][12]

Pharmacokinetics

Preliminary pharmacokinetic data from the Phase 1 portion of the study indicated dose-
dependent increases in ARV-766 exposure up to a dose of 320 mg once daily.[9][10] The
exposure of ARV-766 showed an accumulation of approximately 5- to 8-fold at steady state.[9]
[10] The mean area under the curve (AUC) at the 100 mg and 300 mg doses exceeded the
minimal efficacious thresholds determined from preclinical studies, supporting their selection as
the recommended doses for the Phase 2 expansion.[9][10][12]

Conclusion

The initial safety and toxicity profile of ARV-766 from both preclinical and early clinical studies is
encouraging. The compound is well-tolerated in heavily pre-treated patients with mCRPC, with
a manageable side-effect profile consisting primarily of low-grade adverse events. The absence
of dose-limiting toxicities in the dose-escalation phase and the low rates of dose reduction and
discontinuation due to adverse events suggest a favorable therapeutic window. These findings,
coupled with the promising signals of clinical activity, support the continued development of
ARV-766 as a potential new treatment paradigm for patients with advanced prostate cancer.[8]
Further investigation in ongoing and future clinical trials will be crucial to fully characterize the
long-term safety and efficacy of this novel androgen receptor degrader.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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